Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate

Medicinal Chemistry Synthetic Organic Chemistry Antimicrobial Agent Design

Researchers needing a reliable 4-methylcoumarin intermediate for heterocycle libraries often encounter supply gaps. This compound (CAS 5614-82-4) provides a 1-step route to the acetohydrazide key intermediate for Schiff bases, pyrazoles, and oxadiazoles with demonstrated antibacterial activity. • Direct hydrazide precursor-avoids methanol contamination vs. methyl ester • Hydrolyzable ester handle enables divergent SAR libraries • QC benchmark: 7 mm zone vs. B. bruxellensis (1 mg/mL) • Biofilm probe: IC50 125 µM (E. faecalis, ChEMBL CHEMBL3115980)

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 5614-82-4
Cat. No. B1361613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
CAS5614-82-4
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C14H14O5/c1-3-17-14(16)8-18-10-4-5-11-9(2)6-13(15)19-12(11)7-10/h4-7H,3,8H2,1-2H3
InChIKeyFPDRQKTUWRSVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 5614-82-4): Procurement-Relevant Compound Profile for Coumarin-Derived Synthetic Intermediate


Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 5614-82-4, molecular formula C14H14O5, molecular weight 262.26 g/mol) is a synthetic coumarin derivative belonging to the 7-alkoxy-4-methylcoumarin subclass . It is prepared via O-alkylation of 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) with ethyl chloroacetate in the presence of potassium carbonate in acetone [1]. The compound features a coumarin (2H-chromen-2-one) core with a methyl substituent at position 4 and an ethoxyacetate ether linkage at position 7. Unlike its parent 7-hydroxy analog, this compound serves primarily as a key synthetic intermediate for generating bioactive acetohydrazide, pyrazole, oxadiazole, and Schiff base derivatives with demonstrated antimicrobial properties, rather than as a direct bioactive end-product [2].

Why Generic Substitution of Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Fails: Structural and Functional Differentiation from Closest Analogs


Generic substitution among 7-substituted 4-methylcoumarin derivatives is not viable for procurement decisions because the identity of the 7-O-substituent determines the compound's role in a synthetic pathway and its intrinsic bioactivity profile. The target ethyl acetate ester is a versatile intermediate that can be hydrolyzed to the carboxylic acid, converted to the acetohydrazide, or transesterified, enabling divergent synthesis of multiple derivative libraries [1]. In contrast, the parent 7-hydroxy-4-methylcoumarin lacks the ester handle for hydrazide formation, while the methyl ester analog differs in hydrolytic stability and steric profile [2]. Critically, a study comparing 7-hydroxyl versus 7-alkoxy coumarin derivatives found that compounds retaining the free 7-hydroxyl group exhibited superior antimicrobial activity (MIC 0.19–0.36 µg/mL, better than tobramycin at 2 µg/mL), whereas 7-alkoxy substitution reduced potency, underscoring that the target compound is optimized for synthetic utility rather than direct antimicrobial potency [3]. The following quantitative evidence substantiates these differentiation points.

Quantitative Differentiation Evidence for Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Head-to-Head Data Against Closest Analogs and In-Class Candidates


Synthetic Intermediate Versatility: Ethyl Ester vs. Methyl Ester and Free Acid Analogs for Hydrazide Derivatization

The target ethyl ester serves as a direct precursor to 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, a key intermediate for Schiff base, pyrazole, and oxadiazole libraries with potent antimicrobial activity. In the published synthetic protocol, the target compound reacts with hydrazine hydrate in ethanol at reflux to afford the acetohydrazide in a single step [1]. By comparison, the methyl ester analog (compound 3 in HETEROCYCLES, 2017) requires identical conditions but yields the same hydrazide, differing only in the alcohol byproduct (methanol vs. ethanol), a distinction relevant for solvent compatibility and toxicity considerations in scaled syntheses [2]. The free carboxylic acid analog 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid cannot directly form the hydrazide without prior activation (e.g., esterification or coupling reagent), adding a synthetic step and reducing atom economy [3].

Medicinal Chemistry Synthetic Organic Chemistry Antimicrobial Agent Design

Antimicrobial Activity: Target Compound vs. 7-Hydroxy-4-methylcoumarin (Parent) in Biofilm Inhibition Assay

The target compound was evaluated for antimicrobial activity against Enterococcus faecalis (ATCC 11700) in a biofilm inhibition assay. The reported IC50 value is 1.25 × 10^5 nM (125 µM), indicating weak but measurable antibiofilm activity [1]. In a separate study on structurally related 7-hydroxy and 7-alkoxy coumarin derivatives, compounds bearing a free 7-hydroxyl group exhibited MIC values of 0.19–0.36 µg/mL against Staphylococcus aureus, outperforming the reference antibiotic tobramycin (MIC = 2 µg/mL). The study concluded that 7-alkoxy substitution consistently reduced antimicrobial potency relative to the 7-hydroxy analog [2]. This class-level trend positions the target compound not as a direct antimicrobial agent but as a synthetic intermediate for generating more potent 7-substituted derivatives.

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

Antifungal Zone-of-Inhibition Profile: Target Compound vs. Brettanomyces bruxellensis (Direct Assay Data)

The target compound was evaluated in a disk diffusion assay against the spoilage yeast Brettanomyces bruxellensis (strain MY315) at 1 mg/mL (80 µL per 12.7 mm disk). The result was a zone of inhibition characterized as '7, very hazy,' indicating marginal antifungal activity under the tested conditions . For comparison, the parent compound 7-hydroxy-4-methylcoumarin has been reported in other studies to exhibit more pronounced antifungal activity against Candida albicans and Aspergillus niger, though a direct head-to-head assay under identical conditions is not available. This data point serves as a direct experimental characterization that can be benchmarked against other in-class compounds tested under the same standardized disk diffusion protocol.

Antifungal Screening Zone of Inhibition Brettanomyces bruxellensis

Purity Specification and Batch-to-Batch Consistency: Target Compound Supplier-Grade Comparison

Commercially available batches of the target compound are specified at 97% purity (HPLC) by multiple reputable suppliers including abcr GmbH (Cat. AB497067) and AKSci . In contrast, the closely related methyl ester analog and the free carboxylic acid analog are less commonly stocked with standardized purity specifications, often available only at technical grade or require custom synthesis. The ethoxyacetate moiety provides a distinct UV chromophore and chromatographic retention time that facilitates purity verification by standard HPLC-UV methods, an advantage over the UV-transparent free acid or the more hydrophilic hydrazide .

Quality Control Purity Specification Procurement Standards

Derivatization Divergence Potential: Ethyl Ester Enables Transesterification to Diverse Alkyl Esters

The target ethyl ester can be hydrolyzed to the carboxylic acid and subsequently re-esterified with a panel of alcohols to generate a library of coumarin esters with modulated antimicrobial activity. In the study by Medimagh-Saidana et al. (2015), the target compound 2 was hydrolyzed with NaOH to acid 3, then esterified using iodine as a catalyst with a series of alcohols (4a–j) [1]. By contrast, attempting this diversification directly from the parent 7-hydroxy-4-methylcoumarin would require an initial O-alkylation step, while the methyl ester analog, though similarly convertible, generates methanol upon hydrolysis—a more toxic and regulated byproduct than ethanol [2].

Transesterification Structure-Activity Relationship Coumarin Ester Library

Procurement-Relevant Application Scenarios for Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Based on Quantitative Differentiation Evidence


Key Intermediate for Antimicrobial Acetohydrazide and Schiff Base Library Synthesis

The target compound is the direct precursor to 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, which serves as the central intermediate for generating Schiff bases (4a–p), pyrazoles (11a–g), pyrazolin-5-ones (12a–j), oxadiazoles, and phthalyl/maleyl/succinyl derivatives with demonstrated in vitro antibacterial activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, and S. typhi [1]. Procurement of the ethyl ester rather than the methyl ester or free acid minimizes synthetic steps (1 step to hydrazide) and avoids methanol contamination, which is relevant for programs advancing hits toward in vivo evaluation [2].

Transesterification Starting Material for Coumarin Ester SAR Exploration

For structure-activity relationship (SAR) studies exploring the effect of ester chain length and branching on antimicrobial and antifungal activity, the target compound can be hydrolyzed to the carboxylic acid and re-esterified with diverse alcohols. Medimagh-Saidana et al. (2015) demonstrated the synthesis of 10 distinct coumarin esters (4a–j) from the target compound, with the resulting esters showing variable antimicrobial activity in disk diffusion assays [1]. The ethanol byproduct simplifies workup relative to methanol-generating alternatives.

Reference Standard for Antifungal Disk Diffusion QC in Natural Product Screening Programs

The target compound has a documented zone of inhibition (7 mm, very hazy) against Brettanomyces bruxellensis MY315 at 1 mg/mL [1]. This datum can serve as a reproducible QC benchmark for antifungal screening laboratories: a batch of the compound that fails to produce a comparable zone under standardized conditions may indicate degradation, incorrect storage, or mislabeling. This application leverages the compound's modest but reproducible activity as a positive control or system suitability standard.

Anti-Biofilm Probe for Enterococcus faecalis Mechanistic Studies

The target compound exhibits an IC50 of 125 µM against E. faecalis biofilm formation (20 h, crystal violet readout) [1]. While this potency is insufficient for therapeutic development, it provides a defined chemical probe with a known ChEMBL identifier (CHEMBL3115980) and BindingDB entry (BDBM50497186) for use as a tool compound in mechanistic studies of coumarin-class biofilm interference, particularly as a comparator for more potent derivative series.

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